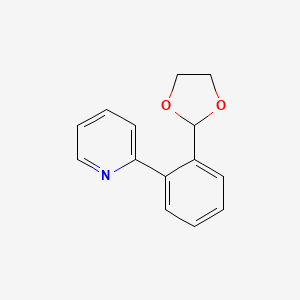
2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine
Description
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C14H13NO2/c1-2-6-12(14-16-9-10-17-14)11(5-1)13-7-3-4-8-15-13/h1-8,14H,9-10H2 |
InChI Key |
MSIIULADEDNCBE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst . The phenyl group is then introduced via a substitution reaction, followed by the attachment of the pyridine ring through a coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like KMnO4, reducing agents like H2/Ni, and nucleophiles such as RLi and RMgX . Reaction conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in the formation of alcohols or alkanes .
Scientific Research Applications
2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Substituent Diversity : The dioxolane moiety is retained across analogs, but substituents on the pyridine or phenyl rings vary significantly. For example, compound 33 (Table 1) introduces a cyclopropylethoxy group, increasing molecular weight (311.38 vs. ~235.26) and altering steric effects .
- Functional Group Impact : Dioxacarb incorporates a methylcarbamate group, enabling pesticidal activity by inhibiting acetylcholinesterase . In contrast, this compound lacks such bioactive groups, suggesting utility as a synthetic intermediate rather than an end-use agrochemical.
Physical and Electronic Properties
- Solubility: The dioxolane ring enhances polarity, improving solubility in solvents like ethyl acetate and tetrahydrofuran compared to non-polar analogs (e.g., 2-(4-Chlorobenzoyl)pyridine) .
- Melting Points : While direct data for this compound is unavailable, analogs with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher melting points (268–287°C) due to increased intermolecular forces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


